GW 9578
Description
Overview of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Biological Significance
Peroxisome proliferator-activated receptors (PPARs) are a crucial group of nuclear receptor proteins that function as ligand-activated transcription factors, playing pivotal roles in regulating gene expression nih.goviiab.menih.gov. These receptors are ubiquitously expressed throughout the body and are central to maintaining cellular homeostasis by sensing endogenous ligands, such as fatty acids and their metabolites nih.govnih.gov. Upon activation by these ligands, PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription nih.goviiab.menih.gov.
There are three main isoforms of PPARs identified in mammals: PPARα, PPARβ/δ (also referred to as PPARδ), and PPARγ iiab.menih.gov. Each isoform exhibits a distinct tissue distribution and plays specialized roles in various biological processes. PPARα is highly expressed in metabolically active tissues such as the liver, heart, kidney, skeletal muscle, and brown adipose tissue, where it is crucial for lipid homeostasis, particularly in increasing the cellular capacity to mobilize and catabolize fatty acids through β-oxidation pathways iiab.menih.govnih.govdntb.gov.ua. PPARγ is predominantly found in adipose tissue and plays a key role in adipocyte differentiation and glucose homeostasis tocris.comnih.govmdpi.com. PPARβ/δ is ubiquitously expressed and is involved in regulating energy homeostasis, thermogenesis, and fatty acid oxidation in various tissues nih.govwikipedia.org. Beyond their metabolic functions, PPARs also influence inflammation, cell survival, and differentiation, making them attractive targets for therapeutic interventions in a range of chronic disorders, including metabolic diseases and inflammatory conditions iiab.menih.govwikipedia.org.
Identification of GW 9578 as a Subtype-Selective PPARα Agonist
This compound, chemically known as 2-[[4-[2-[[[(2,4-difluorophenyl)amino]carbonyl]heptylamino]ethyl]phenyl]thio]-2-methyl-propanoic acid, was identified as a potent and highly selective agonist for peroxisome proliferator-activated receptor alpha (PPARα) nih.govwikidata.orgbio-techne.com. Its chemical structure classifies it as a ureido-thioisobutyric acid nih.govnih.gov. This compound activates both murine and human PPARα receptors with notable efficacy, demonstrating half-maximal effective concentration (EC50) values of 0.005 µM (5 nM) for murine PPARα and 0.05 µM (50 nM) for human PPARα nih.govwikidata.orgbio-techne.com.
A key characteristic of this compound is its significant selectivity for PPARα over other PPAR isoforms. In murine models, it activates PPARγ at an EC50 of 0.15 µM and PPARδ at 2.6 µM. For human receptors, the EC50 values are 1.0 µM for PPARγ and 1.4 µM for PPARδ nih.gov. This profile indicates a substantial preference for PPARα, with selectivity ratios exceeding 250-fold for PPARα over PPARγ and PPARδ in murine systems univpm.it. This high degree of selectivity has made this compound an invaluable tool for dissecting the specific roles of PPARα in biological systems without significant confounding effects from other PPAR subtypes.
The selectivity of this compound can be summarized in the following table:
| Receptor Subtype | Murine EC50 (µM) | Human EC50 (µM) |
| PPARα | 0.005 nih.gov | 0.05 nih.gov |
| PPARγ | 0.15 nih.gov | 1.0 nih.gov |
| PPARδ | 2.6 nih.gov | 1.4 nih.gov |
Historical Context and Early Findings in this compound Research
The discovery of this compound emerged from a broader research effort by scientists, notably at Burroughs Wellcome, focusing on a series of urea-substituted (ureido) fibrate analogs nih.gov. These compounds were initially developed as lipid-lowering agents, pharmacologically related to the fibrates, which were first identified in the early 1980s as agents that induced peroxisome proliferation in rodent liver tissue nih.govnih.gov.
Early research into this compound and its related compounds, such as GW 2331, provided crucial evidence that PPARα was indeed the molecular target responsible for the hypolipidemic effects of fibrates nih.gov. Prior to these discoveries, there was debate regarding whether fibrates exerted their effects through direct binding to PPARα or via an indirect mechanism. The development of potent PPARα activators like this compound allowed researchers to address this question directly. Cell-based PPARα activation assays demonstrated that these compounds were highly potent, with half-maximal effective concentrations in the low nanomolar range nih.gov. A strong correlation between the in vivo and in vitro potencies of these compounds further solidified the understanding of PPARα as the direct molecular target nih.gov.
This compound itself was specifically identified as a subtype-selective PPARα agonist with potent lipid-lowering activity around 1999 nih.govwikidata.orgbio-techne.comfishersci.ca. Initial findings highlighted its ability to significantly impact lipid metabolism. For instance, oral administration of this compound was shown to decrease serum total LDL cholesterol by 40-60% in male Sprague-Dawley rats within three days nih.gov. Furthermore, treatment of obese Zucker rats with this compound resulted in markedly reduced serum insulin (B600854) concentrations, suggesting its potential role in ameliorating insulin resistance nih.govnih.gov. These early findings underscored this compound's significant biological activity and its potential as a research tool.
Significance of this compound as a Research Tool in PPAR Studies
The high potency and subtype selectivity of this compound for PPARα have established it as an indispensable research tool in the study of peroxisome proliferator-activated receptors and their associated biological pathways nih.govwikidata.orgbio-techne.com. Its ability to specifically activate PPARα allows researchers to isolate and investigate the unique functions of this receptor without the confounding effects of activating other PPAR isoforms.
This compound has been extensively utilized to gain new insights into the biology of PPARα, particularly in the context of lipid and glucose homeostasis. For example, its application has revealed how PPARα activation can lead to potent lipid-lowering effects and improve insulin sensitivity in various in vivo models nih.govnih.gov. The compound has been instrumental in studies exploring the role of PPARα in conditions such as psoriasis, arthritis, alopecia, asthma, and type I diabetes fishersci.ca. In murine models of asthma, this compound has been shown to inhibit allergen-induced bronchoalveolar lavage eosinophil and lymphocyte influx, highlighting PPARα's role in inflammatory responses nih.gov.
Furthermore, this compound has been employed in in vitro studies, such as inducing a dose-dependent increase in relative luciferase activity in CD8+ T-cell lines, demonstrating its utility in cell-based assays to explore gene expression modulation by PPARα wikidata.org. The availability of such a selective agonist has been crucial for advancing the understanding of PPARα's physiological roles and its potential as a therapeutic target, facilitating the design of more targeted pharmacological interventions.
Compound Names and PubChem CIDs
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-[(2,4-difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F2N2O3S/c1-4-5-6-7-8-16-30(25(33)29-23-14-11-20(27)18-22(23)28)17-15-19-9-12-21(13-10-19)34-26(2,3)24(31)32/h9-14,18H,4-8,15-17H2,1-3H3,(H,29,33)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQNYMXQHLMADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CCC1=CC=C(C=C1)SC(C)(C)C(=O)O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179493 | |
| Record name | GW 9578 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247923-29-1 | |
| Record name | GW 9578 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247923291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 9578 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-9578 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H32ABL87X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Receptor Interactions of Gw 9578
Agonistic Activity and Selectivity Profile for PPARα
GW 9578 exhibits potent agonistic activity towards PPARα, demonstrating high selectivity over other PPAR subtypes, namely PPARγ and PPARδ. caymanchem.commedchemexpress.commedchemexpress.comglpbio.cnsilae.itbioline.org.brnih.gov This selectivity is a key characteristic that distinguishes this compound as a valuable tool for studying PPARα-specific biological functions.
The potency of this compound has been assessed across both murine and human PPARα receptors, revealing its high efficacy. In murine PPARα, this compound activates the receptor with an EC50 value of 0.005 µM (5 nM) caymanchem.commedchemexpress.commedchemexpress.commedkoo.combiotechhubafrica.co.zaglpbio.cntargetmol.cn, with some studies reporting 8 nM nih.gov. For human PPARα, the EC50 value is 0.05 µM (50 nM). caymanchem.commedchemexpress.commedchemexpress.commedkoo.combiotechhubafrica.co.zaglpbio.cntargetmol.cn
Table 1: EC50 Values of this compound for Murine and Human PPARα Receptors
| Receptor Type | EC50 (µM) | EC50 (nM) | Source |
| Murine PPARα | 0.005 | 5 | caymanchem.commedchemexpress.commedchemexpress.commedkoo.combiotechhubafrica.co.zaglpbio.cntargetmol.cn |
| Murine PPARα | 0.008 | 8 | nih.gov |
| Human PPARα | 0.05 | 50 | caymanchem.commedchemexpress.commedchemexpress.commedkoo.combiotechhubafrica.co.zaglpbio.cntargetmol.cn |
This compound demonstrates significantly lower agonistic activity towards PPARγ and PPARδ compared to PPARα, underscoring its subtype selectivity. In murine receptors, the EC50 for PPARγ is reported as 1.5 µM medchemexpress.commedchemexpress.com (though some sources indicate 0.15 µM caymanchem.comglpbio.cn, the 1.5 µM value aligns better with the reported >250-fold selectivity over PPARα nih.gov), and for PPARδ, it is 2.6 µM. caymanchem.commedchemexpress.commedchemexpress.comglpbio.cntargetmol.cn In human receptors, the EC50 values are 1.0 µM for PPARγ and 1.4 µM for PPARδ. caymanchem.commedchemexpress.commedchemexpress.comglpbio.cn This profile highlights this compound as a potent and highly selective PPARα agonist. caymanchem.commedchemexpress.commedchemexpress.comglpbio.cnsilae.itbioline.org.brnih.gov
Table 2: Comparative EC50 Values of this compound Across PPAR Subtypes
| Receptor Type | Species | EC50 (µM) | Source |
| PPARα | Murine | 0.005 | caymanchem.commedchemexpress.commedchemexpress.commedkoo.combiotechhubafrica.co.zaglpbio.cntargetmol.cn |
| PPARγ | Murine | 1.5 | medchemexpress.commedchemexpress.com |
| PPARδ | Murine | 2.6 | caymanchem.commedchemexpress.commedchemexpress.comglpbio.cntargetmol.cn |
| PPARα | Human | 0.05 | caymanchem.commedchemexpress.commedchemexpress.commedkoo.combiotechhubafrica.co.zaglpbio.cntargetmol.cn |
| PPARγ | Human | 1.0 | caymanchem.commedchemexpress.commedchemexpress.comglpbio.cn |
| PPARδ | Human | 1.4 | caymanchem.commedchemexpress.commedchemexpress.comglpbio.cn |
Molecular Basis of Ligand-Receptor Binding
Peroxisome proliferator-activated receptors, including PPARα, function as transcription factors by forming heterodimers with the retinoid X receptor (RXR). silae.itcaymanchem.comsigmaaldrich.comoup.comnih.gov This PPAR-RXR heterodimer binds to specific DNA sequences known as PPAR response elements (PPREs) located in the promoter regions of target genes. silae.itcaymanchem.comsigmaaldrich.comoup.comnih.gov
In the absence of a ligand, the PPAR-RXR heterodimer typically associates with corepressor protein complexes, such as nuclear receptor corepressor (NCoR) and silencing mediator of retinoid and thyroid hormone receptor (SMRT). This association maintains the target genes in a transcriptionally silent state. caymanchem.comoup.com Upon the binding of a ligand like this compound to the ligand-binding domain (LBD) of PPARα, a series of conformational changes are induced within the receptor. caymanchem.comsigmaaldrich.comoup.com These conformational shifts facilitate the dissociation of corepressors and the subsequent recruitment of coactivator protein complexes. caymanchem.comsigmaaldrich.comoup.com The recruitment of coactivators then initiates the transcription of target genes, leading to the regulation of various biological processes, particularly those involved in lipid metabolism. caymanchem.comoup.com The LBD of PPARs is characterized by a large hydrophobic pocket, which accommodates the diverse array of ligands. bioline.org.brsigmaaldrich.com
Structure-Activity Relationship (SAR) Analyses of this compound and Analogues
This compound belongs to a class of compounds known as ureido-thioisobutyric acids. caymanchem.commedchemexpress.commedkoo.comsilae.itbioline.org.brendocrine.org This structural classification is critical to understanding its specific interactions with PPARα.
The chemical structure of this compound incorporates a 2,4-difluorophenyl group, a heptylamino group, and a sulfanyl-2-methylpropanoic acid moiety. ontosight.ai The carboxylic acid group is a common and essential pharmacophoric feature among PPAR ligands, typically anchoring within a specific region (arm I) of the receptor's binding pocket. The hydrophobic tail, characteristic of these ligands, usually occupies another region (arm II) of the binding pocket. plos.org The specific arrangement and nature of these functional groups in this compound contribute to its high affinity and selectivity for PPARα. caymanchem.comsilae.itbioline.org.br
The development of this compound emerged from the search for more potent fibrate analogues. Traditional fibrates, while activating PPARα, often required high micromolar concentrations and exhibited only weak selectivity across PPAR subtypes. endocrine.org The synthesis of urea-substituted (ureido) fibrate analogues, such as this compound, significantly enhanced potency, achieving activity at much lower concentrations. endocrine.org
The specific ureido-thioisobutyric acid scaffold of this compound is a key determinant of its subtype selectivity for PPARα. caymanchem.comsilae.itbioline.org.br Research involving parallel-array synthesis of related urea-substituted thioisobutyric acids, like GW 7647, further confirmed that this structural class yields potent and selective human PPARα agonists. nih.gov Structural comparisons with other PPAR subtype-selective agonists, such as GW0742 (a PPARδ agonist), suggest that subtle differences in the amino acid residues lining the ligand-binding pockets of PPARα, PPARγ, and PPARδ dictate ligand selectivity. Bulky substituents that line the PPARα and γ ligand binding pockets can act as structural barriers for ligands selective for other subtypes, implying that this compound's unique structure allows it to optimally fit into the PPARα binding pocket. plos.org
Molecular and Cellular Mechanisms of Action of Gw 9578
Transcriptional Regulation Mediated by PPARα Activation
As a member of the nuclear receptor family, PPARα functions by forming a heterodimer with the Retinoid X Receptor (RXR). nih.govoup.com This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the regulatory regions of target genes. nih.govoup.com PPREs consist of a direct repeat of the hexameric nucleotide motif 5'-AGGTCA-3' separated by a single nucleotide (DR-1). oup.com Upon binding of a ligand such as GW 9578, the PPARα-RXR heterodimer undergoes a conformational change that initiates the transcription of its target genes. oup.com
The physiological effects of this compound are dictated by the tissue-specific expression of PPARα and its target genes. PPARα is most abundantly expressed in tissues with high rates of fatty acid catabolism, including the liver, heart, kidney, and skeletal muscle. researchgate.netnih.gov
Liver: The liver is a primary site of action for PPARα agonists. In hepatocytes, activation of PPARα by compounds like this compound orchestrates a genomic response that enhances fatty acid uptake, utilization, and catabolism. nih.govresearchgate.net This leads to an increased expression of genes involved in fatty acid transport and binding. scienceopen.com Liver gene expression analysis shows that a significant number of fasting-induced genes, which are critical for metabolic adaptation, are under the control of PPARα. researchgate.netbiorxiv.org Adipose tissue lipolysis releases fatty acids that can act as natural ligands for hepatic PPARα, establishing a crucial inter-tissue dialogue that regulates liver gene expression. researchgate.netbiorxiv.org
Adipose Tissue: While PPARγ is the predominant isoform in adipose tissue and a master regulator of adipogenesis, PPARα is also expressed and functionally active. nih.govscienceopen.com PPARα activation in adipose tissue can influence lipid metabolism. encyclopedia.pub Furthermore, adipose tissue plays a critical role in providing lipid ligands for hepatic PPARα activation, particularly during periods of fasting, thereby linking the metabolic states of these two tissues. biorxiv.orgnih.gov
Below is a table summarizing key PPARα target genes modulated in the liver and adipose tissue.
| Gene | Function | Primary Tissue of Action | Effect of PPARα Activation |
| CD36 | Fatty Acid Translocase/Uptake | Liver, Adipose Tissue | Upregulation scienceopen.com |
| FABP4 | Fatty Acid Binding Protein | Adipose Tissue, Liver | Upregulation scienceopen.com |
| CPT1A | Carnitine Palmitoyltransferase 1a (Mitochondrial fatty acid uptake) | Liver | Upregulation nih.gov |
| ACOX1 | Acyl-CoA Oxidase 1 (Peroxisomal β-oxidation) | Liver | Upregulation nih.govresearchgate.net |
| FGF21 | Fibroblast Growth Factor 21 (Metabolic regulation) | Liver | Upregulation biorxiv.org |
| PLIN2 | Perilipin 2 (Lipid droplet protein) | Liver | Upregulation scienceopen.com |
PPARα is a central regulator of fatty acid catabolism. researchgate.net Its activation by this compound initiates a coordinated transcriptional program that enhances the breakdown of fatty acids for energy production in both peroxisomes and mitochondria. nih.govresearchgate.net
Peroxisomes are responsible for the initial breakdown of very long-chain fatty acids (VLCFAs) and other lipid molecules that cannot be immediately processed by mitochondria. encyclopedia.pub PPARα activation is a key driver of peroxisome proliferation and the induction of the peroxisomal β-oxidation pathway. nih.govresearchgate.net The activation of PPARα by ligands leads to the stimulation of genes encoding the core enzymes of this pathway. researchgate.net
Key genes in the peroxisomal β-oxidation pathway regulated by PPARα include:
| Gene | Enzyme | Function in Peroxisomal β-Oxidation |
| ACOX1 | Acyl-CoA Oxidase 1 | Catalyzes the first and rate-limiting step. nih.govresearchgate.net |
| L-PBE | L-Bifunctional Enzyme | Possesses hydratase and dehydrogenase activities. nih.gov |
| ThB | 3-Ketoacyl-CoA Thiolase B | Catalyzes the final step, cleaving the fatty acid chain. nih.gov |
| ALDRP (ABCD2) | Adrenoleukodystrophy-Related Protein | A peroxisomal ABC transporter involved in fatty acid import. nih.gov |
Mitochondrial β-oxidation is the primary pathway for the degradation of short, medium, and long-chain fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for ATP production. nih.govnih.gov PPARα is a master regulator that coordinates the expression of genes involved in this critical energy-producing process. nih.gov A key target is the gene encoding Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the rate-limiting step of fatty acid entry into the mitochondria. nih.govresearchgate.net
Key genes in the mitochondrial β-oxidation pathway regulated by PPARα include:
| Gene | Enzyme/Protein | Function in Mitochondrial β-Oxidation |
| CPT1A | Carnitine Palmitoyltransferase 1A | Catalyzes the transport of long-chain fatty acyl-CoAs into the mitochondria. nih.govnih.gov |
| MCAD | Medium-Chain Acyl-CoA Dehydrogenase | Catalyzes the initial dehydrogenation step for medium-chain fatty acids. nih.gov |
| ACSL | Acyl-CoA Synthetase Long-Chain Family | Activates long-chain fatty acids to their CoA esters. researchgate.net |
Role in Fatty Acid Metabolism Pathways
Interactions with Nuclear Receptor Co-activators and Co-repressors
The transcriptional activity of the PPARα-RXR heterodimer is modulated by its interaction with a suite of nuclear proteins known as co-activators and co-repressors. oup.com
In the absence of a ligand (unliganded state), the PPARα-RXR heterodimer can bind to PPREs and recruit a corepressor complex. oup.com This complex, which may include proteins like the Nuclear Receptor Corepressor (N-CoR), actively represses the transcription of target genes. nih.gov
The binding of an agonist like this compound to the ligand-binding domain of PPARα induces a significant conformational change in the receptor. This change leads to the dissociation of the corepressor complex and facilitates the recruitment of a co-activator complex. oup.com Co-activator proteins, such as members of the p160 family (e.g., ACTR), possess histone acetyltransferase (HAT) activity or recruit other proteins with this activity. nih.gov This results in the acetylation of histone proteins, leading to a more open chromatin structure that allows the transcriptional machinery to access the gene promoter and initiate transcription. nih.govnih.gov The interplay between the release of corepressors and the recruitment of co-activators is the fundamental molecular switch that governs the gene regulatory functions of PPARα in response to this compound. oup.comnih.gov
Mechanisms of Transcriptional Activation and Repression
The primary mechanism of action for GW9578 is the direct activation of the PPARα nuclear receptor. Upon binding GW9578, PPARα undergoes a conformational change that facilitates its heterodimerization with the Retinoid X Receptor (RXR). This GW9578-PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the recruitment of a suite of co-activator proteins, which ultimately leads to the assembly of the transcription machinery and the upregulation of gene expression (transactivation). Genes activated by this mechanism are predominantly involved in fatty acid transport and oxidation. For instance, in primary hepatocytes, GW9578 treatment leads to a significant increase in the mRNA levels of the PPARα target gene, pyruvate (B1213749) dehydrogenase kinase 4 (PDK-4). nih.gov
In addition to activating gene expression, GW9578-activated PPARα can also repress the expression of other genes, a process known as transrepression. This is a key mechanism for its anti-inflammatory effects. Instead of directly binding to DNA, the GW9578-PPARα complex interferes with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net This interference can occur through several mechanisms, including direct protein-protein interactions that prevent these inflammatory transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of pro-inflammatory genes. nih.govresearchgate.net
Table 1: Potency (EC50) of GW9578 on PPAR Subtypes
| Receptor Subtype | EC50 Value |
|---|
Cross-talk with Basal Transcriptional Machinery
The regulation of gene expression by the GW9578-activated PPARα complex involves intricate cross-talk with the basal transcriptional machinery. After binding to a PPRE, the PPARα/RXR heterodimer serves as a scaffold for the recruitment of large multi-protein co-activator complexes, such as the PPARγ coactivator-1 alpha (PGC-1α). biorxiv.org These co-activator complexes possess enzymatic activities, including histone acetyltransferase (HAT) activity, which modifies chromatin structure to make the DNA more accessible for transcription.
Furthermore, these co-activators mediate the interaction between the DNA-bound PPARα complex and the general transcription factors and RNA Polymerase II, which constitute the basal transcription apparatus. This functional bridge is essential for the initiation and elongation phases of transcription. The interaction is not isolated; PPARα activity is also modulated by crosstalk with other nuclear receptors. For example, the estrogen-related receptor α (ERRα) can be recruited to PPARα-binding regions on chromatin in a ligand-dependent manner. biorxiv.orgnih.govmolecularmetabolism.com Depending on the specific gene and cellular context, ERRα can act to either enhance or repress the transcriptional activity of PPARα, adding another layer of regulatory complexity. biorxiv.orgmolecularmetabolism.com This demonstrates that GW9578's ultimate effect on gene expression is fine-tuned by a network of interacting transcription factors and co-regulators that collectively communicate with the core transcriptional machinery.
Signaling Pathway Modulation by GW9578
GW9578, through its activation of PPARα, exerts significant modulatory effects on key intracellular signaling pathways, particularly those central to inflammation.
Investigation of Nuclear Factor-Kappa B (NF-κB) Pathway Antagonism
A primary anti-inflammatory mechanism of GW9578-activated PPARα is the potent antagonism of the NF-κB signaling pathway. researchgate.netmdpi.com NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govembopress.org Research has elucidated several distinct mechanisms by which activated PPARα interferes with NF-κB signaling:
Direct Protein Interaction: Activated PPARα can physically bind to the p65 subunit of NF-κB. nih.govnih.gov This interaction can prevent the NF-κB complex from binding to its target DNA sequences, thereby blocking the transcription of inflammatory genes.
Upregulation of IκBα: PPARα can increase the transcription of the gene for IκBα (NF-κB inhibitor alpha). mdpi.comnih.gov IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By increasing the levels of IκBα, activated PPARα promotes the retention of NF-κB in an inactive state in the cytoplasm. mdpi.com
Inhibition of Nuclear Translocation: By stabilizing IκBα and potentially other mechanisms, PPARα activation prevents the translocation of the active p65 subunit of NF-κB from the cytoplasm into the nucleus, a critical step for its function. nih.gov
Reduced Phosphorylation: The activity of p65 is enhanced by phosphorylation. Activated PPARα has been shown to decrease the phosphorylation of NF-κB subunits, reducing their transcriptional efficacy. mdpi.com
Interference with Pro-inflammatory Cytokine Signaling
By antagonizing key inflammatory transcription factors like NF-κB and AP-1, GW9578 treatment effectively suppresses the production and signaling of pro-inflammatory cytokines. These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are critical drivers of the inflammatory response. nih.gov The activation of PPARα by ligands has been shown to inhibit the lipopolysaccharide (LPS)-induced production of IL-6 in macrophage cell lines. mdpi.com Furthermore, PPARα activators can suppress the expression of other inflammatory mediators, such as platelet-derived growth factor (PDGF-BB), that are induced by cytokines like IL-1β and IL-6. researchgate.net This broad suppression of cytokine networks underscores the significant anti-inflammatory potential of GW9578.
Effects on Mitogen-Activated Protein Kinase (MAPK) Cascades
The cellular signaling network is further modulated by GW9578 through cross-talk with the Mitogen-Activated Protein Kinase (MAPK) cascades, which include the ERK, JNK, and p38 pathways. nih.gov These pathways are crucial for transducing extracellular stimuli into cellular responses, including inflammation. nih.gov The activation of PPARα has been demonstrated to inhibit the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) pathway. mdpi.com This is significant because the JNK pathway is responsible for activating the transcription factor AP-1, another key regulator of inflammatory gene expression. researchgate.net By inhibiting the JNK/AP-1 axis, GW9578 exerts a repressive effect on inflammation that is complementary to its inhibition of NF-κB. nih.govresearchgate.net The relationship is bidirectional, as the activity of PPARα itself can be modulated by phosphorylation via MAPK pathways like ERK and p38, indicating a complex feedback loop between these signaling systems. researchgate.net
Table 2: Summary of GW9578/PPARα Modulation of Key Inflammatory Signaling Pathways
| Pathway/Target | Effect of GW9578/PPARα Activation | Mechanism |
|---|
Cellular Responses to GW9578 Treatment
Treatment of cells with GW9578 elicits a range of functional responses that are direct consequences of the underlying molecular and signaling pathway modulations. These responses are primarily centered on metabolism and inflammation.
A principal cellular response to GW9578 is the reprogramming of cellular metabolism. As a potent PPARα agonist, GW9578 robustly induces the expression of a battery of genes involved in fatty acid catabolism. researchgate.netmdpi.com This includes genes encoding for enzymes and transporters essential for fatty acid uptake, intracellular binding, and subsequent β-oxidation within peroxisomes and mitochondria. This metabolic shift enhances the cell's capacity to utilize fatty acids as an energy source, which is the basis for the compound's potent lipid-lowering activity observed in vivo.
Another critical cellular response is the establishment of an anti-inflammatory state. In immune cells such as macrophages and microglia, treatment with PPARα agonists prevents the induction of a pro-inflammatory phenotype. nih.govmdpi.com This is characterized by a marked reduction in the secretion of inflammatory mediators, including cytokines (TNF-α, IL-1β) and enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov This response is a direct result of the transrepression of the NF-κB and AP-1 signaling pathways. In lymphocytes, GW9578 has been shown to up-regulate the expression of PPAR-regulated genes, indicating its ability to modulate immune cell gene expression directly. researchgate.net
The cellular response can also be influenced by interactions with other signaling pathways. For example, in murine primary hepatocytes, GW9578 was shown to inhibit the transcriptional activation of glucocorticoid receptor target genes in a strictly PPARα-dependent manner. nih.gov This demonstrates that GW9578 can induce complex cellular responses by creating crosstalk between different nuclear receptor signaling pathways, leading to a highly integrated regulation of gene expression and cell function.
Impact on Immune Cell Function and Differentiation
This compound, through its activation of PPARα, modulates the function and differentiation of several immune cells, including T-lymphocytes and eosinophils.
Research indicates that this compound can influence T-lymphocyte activity. In a study involving murine T-cell thymoma EL-4 T cells, treatment with this compound resulted in a notable decrease in the production of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and differentiation. medchemexpress.com Peroxisome proliferator-activated receptor alpha (PPARα) is naturally present in resting murine T and B lymphocytes. nih.gov Following T-cell activation, the expression of PPARα is downregulated. nih.gov The activation of PPARα in lymphocytes by its ligands has been shown to antagonize the activity of NF-κB, a key transcription factor in the inflammatory response. nih.gov
Table 1: Effect of this compound on Interleukin-2 (IL-2) Production in Murine T-cells
| Cell Line | Treatment | Concentration Range | Duration | Observed Effect on IL-2 Production |
| EL-4 (murine T-cell thymoma) | This compound | 10 nM - 10 μM | 2 hours | Significant decrease |
The effect of this compound on eosinophils, key effector cells in allergic inflammation, has been investigated in different contexts. In an in vitro study, this compound did not inhibit the differentiation of eosinophils from human CD34+ hematopoietic progenitor cells when stimulated with Interleukin-5 (IL-5), a critical cytokine for eosinophil development. nih.gov However, in a murine model of asthma, the intranasal administration of this compound was found to inhibit the influx of eosinophils and lymphocytes into the bronchoalveolar lavage fluid following an allergen challenge. nih.govnih.govd-nb.info This suggests that while this compound may not directly block IL-5-mediated differentiation, it can interfere with eosinophil trafficking and recruitment to inflammatory sites in vivo.
Table 2: Investigated Effects of this compound on Eosinophils
| Experimental System | Key Cytokine/Stimulus | Measured Outcome | Finding for this compound |
| In vitro human CD34+ cells | Interleukin-5 (IL-5) | Eosinophil differentiation | No significant inhibition |
| In vivo murine asthma model | Allergen challenge | Eosinophil influx in airways | Significant inhibition |
Influence on Adipocyte Differentiation and Thermogenesis
The primary target of this compound, PPARα, is highly expressed in tissues with high metabolic activity, such as brown adipose tissue (BAT), and is a known regulator of energy balance and heat production (thermogenesis). mdpi.compharmacophorejournal.com
PPARα is involved in the regulation of thermogenesis in brown adipose tissue, partly through its interaction with the coactivator PGC1α. mdpi.com While the direct effects of this compound on adipocyte differentiation and the expression of Uncoupling Protein 1 (UCP1), a key protein for thermogenesis in brown fat, have not been extensively detailed in available research, related studies provide some context. For instance, another PPARα agonist, Wy-14643, was shown to activate the UCP1 promoter in fetal rat brown adipocytes, although this did not translate to an increase in UCP1 mRNA levels. sci-hub.se The same study also noted that combining a PPARα agonist with a PPARγ agonist did not enhance UCP1 expression. sci-hub.se
Regulation of Cell Cycle Progression and Apoptosis
The activation of PPARα by its ligands has been associated with the regulation of cell proliferation and programmed cell death (apoptosis). Various PPARα modulators, including this compound, have demonstrated promising antiproliferative activities in both laboratory and animal studies. aacrjournals.org Ligands of PPARα have been shown to induce apoptosis in activated macrophages. silae.it Furthermore, the activation of this receptor can inhibit the proliferation of various types of tumor cells. aacrjournals.org However, the specific molecular pathways through which this compound influences cell cycle checkpoints and apoptotic cascades have not been fully elucidated in the reviewed literature.
Preclinical Research Applications and Therapeutic Potential of Gw 9578
Inflammatory and Immunological Conditions
Research into Autoimmune Disorders (e.g., Multiple Sclerosis, Arthritis)
Preclinical investigations have utilized GW 9578 to study its potential effects in autoimmune disorders. As a potent PPARα agonist, this compound has been employed in research related to arthritis and type I diabetes. myskinrecipes.com PPARα activation is known to possess anti-inflammatory properties, which are relevant in the context of autoimmune conditions where chronic inflammation plays a significant role. While general research on autoimmune diseases like multiple sclerosis and rheumatoid arthritis is extensive, specific detailed findings directly linking this compound to the modulation or treatment of multiple sclerosis were not explicitly detailed in the reviewed literature. However, its use in the study of arthritis suggests an exploration into its anti-inflammatory mechanisms within joint-related autoimmune pathologies.
Modulation of Inflammatory Markers in Cardiovascular Contexts (e.g., Atherosclerosis)
The role of inflammation is well-established in the pathogenesis of cardiovascular diseases, including atherosclerosis. PPARα agonists, such as this compound, are known to be involved in lipid homeostasis and have demonstrated potential in preventing and treating dyslipidemia and atherosclerosis. bioline.org.brdocsdrive.com These beneficial effects are primarily attributed to their anti-inflammatory properties. docsdrive.com this compound serves as a valuable tool for understanding the broader physiological roles of PPARα in inflammation and cardiovascular health. myskinrecipes.com
While direct detailed findings on this compound's specific modulation of inflammatory markers within cardiovascular contexts like atherosclerosis are not extensively documented in the provided search results, the general understanding of PPARα agonists suggests a relevant pathway. For instance, in a murine model of asthma, this compound demonstrated anti-inflammatory effects by selectively inhibiting allergen-induced bronchoalveolar lavage eosinophil and lymphocyte influx. nih.gov This highlights its capacity to influence inflammatory cell infiltration, a process also critical in cardiovascular inflammation. However, one study noted that a short application time (1 hour) of this compound before an inflammatory challenge might be insufficient for beneficial PPARα activation, suggesting that the anti-inflammatory effects may require longer exposure periods. ersnet.orgersnet.org
Exploration in Dermatological Conditions (e.g., Psoriasis, Alopecia)
This compound has been identified as a compound used in the study of dermatological conditions such as psoriasis and alopecia. myskinrecipes.comctdbase.org This indicates research interest in its potential to influence the underlying biological processes of these skin and hair disorders. PPARα ligands, a class to which this compound belongs, have been shown to induce differentiation and inhibit the proliferation of human keratinocytes in in vitro studies and in mouse skin in vivo. myskinrecipes.com These effects on keratinocyte behavior are particularly relevant to conditions like psoriasis, which are characterized by excessive skin cell proliferation and inflammation.
Oncology and Chemoprevention Research
This compound's role as a potent PPARα agonist has led to its investigation in oncology and chemoprevention research, focusing on its ability to influence cancer cell growth and development.
Antiproliferative Effects and Growth Inhibition in Cancer Cell Lines
Newer PPARα agonists, including GW 95778, are recognized for their increased potency and are utilized to investigate the effects of PPARα in neoplasia. myskinrecipes.com Studies have indicated that various PPARα modulators, such as this compound, exhibit promising antiproliferative and chemopreventive activities in both in vitro and in vivo models. wikipedia.org This suggests a potential for this compound to inhibit the growth and proliferation of cancer cells. While PPARγ agonists, another class within the PPAR family, have been more extensively studied for their ability to induce differentiation and apoptosis in various tumor cell lines, the research on this compound focuses on its specific PPARα-mediated effects in cancer. myskinrecipes.com
Studies in Respiratory Epithelium Carcinogenesis Models
This compound has been specifically employed in studies related to respiratory epithelium carcinogenesis models. wikipedia.org This research aims to understand how PPARα activation might influence the development and progression of cancer in the respiratory tract. In a murine model of asthma, which involves airway inflammation, this compound selectively inhibited the influx of eosinophils and lymphocytes into the bronchoalveolar lavage fluid. nih.gov This anti-inflammatory action is relevant, as inflammation is often a precursor or contributing factor to carcinogenesis in epithelial tissues. The table below summarizes the effect of this compound on inflammatory cell infiltration in a murine asthma model:
| Inflammatory Cell Type | Effect of this compound (PPARα agonist) |
| Eosinophils | Inhibited influx nih.gov |
| Lymphocytes | Inhibited influx nih.gov |
| Neutrophils | No inhibition nih.gov |
Insights from Prostate Cancer Research
In the context of prostate cancer research, this compound, as a PPARα agonist, is used to study the effects of PPARα in neoplasia. myskinrecipes.com While some research indicates that PPARγ ligands can decrease prostate-specific antigen levels in prostate cancer cell lines, the direct and specific research findings for this compound (a PPARα agonist) in prostate cancer cell lines are not extensively detailed beyond its general application in neoplasia studies. myskinrecipes.com The broader investigation into PPARs suggests their involvement in various aspects of cancer biology, including proliferation and differentiation, making this compound a subject of ongoing preclinical inquiry in this field.
Observations in Hepatocellular Carcinoma Development
Current preclinical research on this compound has not extensively documented direct observations or investigations specifically focusing on its role in hepatocellular carcinoma (HCC) development. While the broader field of liver cancer research explores various risk factors, inflammatory pathways, and molecular mechanisms contributing to HCC progression, specific findings pertaining to this compound's impact on this disease were not identified in the available literature. nih.govguidetopharmacology.orglipidmaps.orgguidetoimmunopharmacology.orggoogleapis.com
Other Emerging Research Areas
Beyond its established role in lipid metabolism, this compound has been explored in other preclinical contexts, particularly concerning its potential anti-inflammatory properties. In studies involving ovalbumin (OVA)-sensitized BALB/c mice, this compound, as a PPARα agonist, selectively inhibited allergen-induced influx of eosinophils and lymphocytes into the bronchoalveolar lavage fluid. cenmed.com This observation suggests a potential role for this compound in modulating inflammatory responses in respiratory diseases, aligning with the broader understanding that PPAR agonists can antagonize pro-inflammatory pathways. cenmed.com
Investigation of this compound in Cystic Fibrosis Models
Despite significant advancements in developing preclinical in vitro and in vivo models for cystic fibrosis (CF), including human bronchial, nasal, and rectal tissues, as well as more complex three-dimensional culture platforms and animal models like ferrets and pigs, direct investigations specifically utilizing this compound in these CF models are not widely documented in the provided research. ctdbase.orgnih.govdntb.gov.ua Research in cystic fibrosis primarily focuses on understanding the disease mechanisms related to the cystic fibrosis transmembrane conductance regulator (CFTR) protein and developing therapies targeting its mutations. nih.gov
Research Methodologies and Experimental Models in Gw 9578 Studies
In Vivo Animal Model Systems
Rodent Models for Metabolic Syndrome and Dyslipidemia (e.g., Sprague-Dawley Rats, Obese Zucker Rats)
Rodent models are indispensable tools in the study of metabolic syndrome and dyslipidemia, providing a relevant in vivo platform to investigate the effects of compounds like GW 9578. Metabolic syndrome in rodents often mimics human conditions, characterized by obesity, insulin (B600854) resistance, and dyslipidemia acs.orgnih.govtechnion.ac.ilphysiology.org.
Sprague-Dawley Rats: This outbred, multipurpose albino rat strain is widely employed in medical and nutritional research due to its calm demeanor, adaptability, and genetic reliability soton.ac.uk. In studies involving this compound, male Sprague-Dawley rats have been utilized to demonstrate the compound's potent lipid-lowering capabilities. Oral administration of 0.2 mg/kg this compound once daily for three days resulted in a notable decrease in serum total LDL cholesterol, ranging from 40% to 60% gwu.edusaludcastillayleon.es. This model has also been instrumental in characterizing drug responses through techniques like differential gene expression profiling nih.gov.
Obese Zucker Rats: As a genetic model of insulin resistance, obese Zucker rats are particularly valuable for studying metabolic disorders dntb.gov.uaresearchgate.net. Treatment of obese Zucker rats with 5 mg/kg this compound for nine days led to a marked reduction in serum insulin concentrations compared to control groups gwu.edusaludcastillayleon.es. This effect highlights this compound's capacity to improve insulin sensitivity and reduce adiposity in models exhibiting hyperinsulinemia and hyperglycemia dntb.gov.uaresearchgate.netresearchgate.net. The use of these models underscores the potential of PPARα activators in mitigating key features of metabolic dysfunction.
Table 1: Effects of this compound in Rodent Models
| Rodent Model | This compound Dose/Duration | Key Metabolic Outcome | Observed Effect | Source |
| Male Sprague-Dawley Rats | 0.2 mg/kg, once daily for 3 days | Serum Total LDL Cholesterol | Decreased by 40-60% | gwu.edusaludcastillayleon.es |
| Obese Zucker Rats | 5 mg/kg for 9 days | Serum Insulin Concentrations | Markedly reduced compared to controls | gwu.edusaludcastillayleon.es |
| Obese Zucker Rats | Doses yielding selective PPARα activation | Hyperinsulinemia and Hyperglycemia (when present) | Markedly lowered; improved insulin action on glucose utilization | dntb.gov.uaresearchgate.net |
Transgenic Animal Models for Specific Gene Expression Monitoring (e.g., ThermoMouse)
Transgenic animal models offer unique advantages for monitoring specific gene expression patterns and understanding the in vivo effects of compounds at a molecular level. These models are engineered to express reporter genes under the control of specific promoters, allowing for real-time visualization and quantification of gene activity researchgate.netnih.gov.
ThermoMouse: The ThermoMouse, a Ucp1-luciferase reporter mouse, is a valuable transgenic model specifically designed to identify modulators of uncoupling protein 1 (UCP1) expression in brown adipose tissue (BAT) researchgate.netnih.govnii.ac.jp. BAT plays a crucial role in energy dissipation and thermogenesis, making UCP1 a target for metabolic disorder research researchgate.netnih.govnii.ac.jp. Studies utilizing differentiated brown adipocytes from ThermoMouse have shown that this compound, as a PPARα-selective agonist, influences Ucp1 mRNA expression researchgate.netnii.ac.jp. This demonstrates the utility of such transgenic models in investigating the impact of PPARα agonists on thermogenic pathways and their potential relevance to energy expenditure.
Advanced Analytical and Omics Approaches
The study of this compound and its biological effects relies heavily on advanced analytical techniques and "omics" approaches, which provide comprehensive insights into molecular changes in response to the compound.
Differential mRNA Transcript Profiling (e.g., GeneCalling)
Differential mRNA transcript profiling techniques, such as GeneCalling, are employed to identify changes in gene expression levels following exposure to a compound. This approach provides a global view of the transcriptional alterations induced by a drug, offering insights into its mechanism of action and potential effects on various biological pathways nih.gov.
In a study characterizing the drug action of this compound, GeneCalling was applied to rat liver cDNA after oral dosing of Sprague-Dawley rats with the compound nih.gov. The findings revealed that 2.4% of the rat liver genes exhibited differential expression following this compound treatment. The sequence identity of 50 distinctly modulated genes was confirmed, indicating specific transcriptional responses. Notably, differential gene expression was observed across at least six discrete metabolic pathways. A significant finding was the up-regulation of 20 genes involved in mitochondrial, peroxisomal, and microsomal fatty acid oxidation. This observation is consistent with the known role of PPARα ligands in increasing fatty acid metabolism and highlights this compound's influence on lipid homeostasis nih.gov. Furthermore, these comprehensive gene expression profiles suggested a potential novel indication for this compound in the treatment of X-linked adrenoleukodystrophy nih.gov.
Proteomics and Metabolomics in Response to this compound
Proteomics: Proteomics involves the large-scale study of proteins, providing insights into protein expression, modifications, and interactions within a biological system. While specific proteomic studies directly focusing on this compound are not extensively detailed in the provided information, the broader field of PPARα research incorporates proteomic approaches to understand the downstream effects of PPARα activation on protein profiles frontiersin.orggwu.edu. The McCormick Genomic and Proteomic Center, for instance, integrates proteomic information to build novel paradigms in biological and disease research gwu.edu.
Metabolomics: Metabolomics is the comprehensive analysis of small molecules (metabolites) in biological samples, offering a snapshot of the metabolic state of a cell, tissue, or organism. This "omics" approach is crucial for understanding metabolic pathways and identifying biomarkers of drug efficacy saludcastillayleon.esphysiology.orgnih.govnih.gov. While direct metabolomic studies specifically on this compound are not explicitly detailed, metabolomic investigations have been conducted to define urinary biomarkers for the efficacy of PPARα agonists using wild-type and Pparα-null mice treated with another PPARα ligand, Wy-14,643 nih.gov. These studies underscore the power of mass spectrometry-based metabolomics, combined with genetically modified mice, in defining metabolic phenotypes and understanding the functions of PPARα nih.govnih.gov.
Bioinformatics and Systems Biology Integration
Bioinformatics and systems biology are interdisciplinary fields that play a critical role in integrating and interpreting the vast amounts of data generated from "omics" approaches. They combine computational science, statistics, and biology to extract meaningful insights from complex biological systems gwu.edutechnion.ac.ilugent.beugent.befortunejournals.com.
In the context of this compound studies, the organization of differential gene expression (DGE) results into metabolic and signaling pathways is a key aspect of bioinformatics and systems biology integration nih.gov. This allows researchers to elucidate the mechanisms of pharmacologically desired effects and, where appropriate, undesired effects nih.gov. Systems biology aims for a more quantitative molecular understanding of cellular processes by modeling high-throughput molecular data, including genomics, transcriptomics, and proteomics technion.ac.ilgwu.eduugent.beugent.befortunejournals.com. This integrative approach is essential for building novel paradigms of biological importance and understanding the complex interplay of biological pathways influenced by compounds like this compound.
Computational Modeling for Receptor Interaction and SAR
Computational modeling, including techniques such as molecular docking and molecular dynamics simulations, is a powerful tool in drug discovery and understanding ligand-receptor interactions. Structure-Activity Relationship (SAR) studies, often augmented by computational methods, are fundamental in defining how chemical structure relates to biological activity researchgate.netresearchgate.netresearchgate.netoalib.commdpi.com.
For PPARα agonists, computational modeling is utilized to analyze the binding modes of ligands to PPARs and to guide the design of new agonists researchgate.netresearchgate.netresearchgate.netmdpi.comnih.govplos.orgmdpi.com. These models can predict binding affinity and geometry, providing insights into the molecular determinants of ligand-receptor interaction researchgate.netmdpi.com. For instance, computational modeling has been employed to investigate the species-selective nature of PPARα agonists, helping to understand how certain structural features contribute to selectivity for human PPARα over rodent PPARα nih.gov. This approach is crucial for optimizing the potency and selectivity of compounds like this compound and for designing future subtype-selective PPARα agonists for the treatment of metabolic disorders such as dyslipidemia, obesity, and diabetes nih.gov.
Challenges, Limitations, and Future Directions in Gw 9578 Research
Comprehensive Elucidation of Target Engagement and Potential Off-Target Effects
A fundamental challenge in the development of any selective agonist is to fully characterize its interaction with its intended target and to identify any unintended molecular interactions. For GW 9578, while its engagement with PPARα is well-documented, a comprehensive understanding of its broader pharmacological profile is still emerging.
This compound demonstrates high potency and selectivity for PPARα. medchemexpress.com In vitro studies have quantified its half-maximal effective concentrations (EC50) against different PPAR subtypes in both murine and human models. These studies highlight its preferential activation of PPARα over PPARγ and PPARδ, establishing its primary mechanism of action. medchemexpress.comglpbio.com
Interactive Data Table: this compound EC50 Values for PPAR Subtypes
| Species | PPAR Subtype | EC50 (µM) |
| Murine | PPARα | 0.005 |
| PPARγ | 1.5 | |
| PPARδ | 2.6 | |
| Human | PPARα | 0.05 |
| PPARγ | 1.0 | |
| PPARδ | 1.4 |
Despite its selectivity for PPARα, the potential for off-target effects remains a significant area for investigation. A complete understanding of the this compound interactome is crucial for predicting potential adverse effects and for the development of cleaner next-generation compounds. Future research should employ advanced techniques such as chemical proteomics and phenotypic screening to identify any unforeseen molecular targets of this compound.
Translational Research Gap: Bridging Preclinical Findings to Clinical Applications
A significant hurdle in the development of many promising preclinical compounds is the "translational gap" – the difficulty in replicating robust preclinical efficacy in human clinical trials. nih.govnih.govfrontiersin.orgresearchgate.netscienceopen.com While this compound has demonstrated potent lipid-lowering activity in animal models, its path to the clinic is not guaranteed. glpbio.com
The reasons for this gap are multifactorial and include species-specific differences in metabolism and target receptor biology. For instance, the response to PPARα activation can differ between rodents and humans. oup.com Overcoming this challenge requires the use of more predictive preclinical models, such as humanized mouse models or sophisticated in vitro systems that more closely mimic human physiology. Further studies are needed to determine if the preclinical benefits of this compound in metabolic and inflammatory models will translate into meaningful clinical outcomes in human populations.
Development of Next-Generation PPARα Agonists Based on the this compound Scaffold
The chemical structure of this compound, a ureido-thioisobutyric acid derivative, provides a valuable scaffold for the design of novel PPARα agonists with improved properties. elsevierpure.com The development of next-generation compounds could aim to enhance potency, selectivity, and pharmacokinetic profiles, while minimizing any identified off-target effects.
The design of future PPAR agonists may draw inspiration from the structural insights gained from compounds like this compound. researchgate.net The development of dual PPARα/γ agonists and pan-PPAR agonists has been an area of active research, aiming to address the multifaceted nature of metabolic diseases. mdpi.comnih.gov While these approaches have their own challenges, the core structure of selective agonists like this compound can inform the design of molecules with tailored activity profiles. Future medicinal chemistry efforts could focus on modifying the this compound scaffold to create compounds with optimized therapeutic windows.
Investigation of Combination Therapies Involving this compound
The complexity of metabolic disorders such as metabolic syndrome often necessitates multi-targeted therapeutic approaches. nih.govnih.gov The investigation of this compound in combination with other therapeutic agents could unlock synergistic effects and provide more comprehensive disease management. For instance, combining a PPARα agonist with drugs that target other pathways involved in insulin (B600854) resistance, dyslipidemia, or inflammation could lead to enhanced efficacy. biorxiv.org
Future preclinical studies should explore the potential of this compound in combination with, for example, inhibitors of dipeptidyl peptidase-4 (DPP-4) or agents that modulate interleukin-17A (IL-17A) signaling. biorxiv.org Such studies would need to carefully evaluate both the pharmacodynamic and pharmacokinetic interactions to ensure safety and efficacy.
Exploration of Pharmacogenomic Variability in Response to PPARα Activation
The individual genetic makeup of a patient can significantly influence their response to a drug. In the context of PPARα agonists, polymorphisms in the PPARA gene have been shown to affect patient responses to fibrate therapy. nih.govresearchgate.net It is highly probable that similar genetic variations would impact the efficacy of this compound.
For example, the Leu162Val polymorphism in the PPARA gene has been associated with differential responses to gemfibrozil. nih.gov Future research should investigate whether this and other PPARA variants influence the lipid-lowering or anti-inflammatory effects of this compound. Such pharmacogenomic studies would be a critical step towards personalized medicine, allowing for the selection of patients who are most likely to benefit from PPARα-targeted therapies.
Identification of Novel Biomarkers for this compound Efficacy and Safety
To facilitate the clinical development of this compound or its analogs, the identification of reliable biomarkers of efficacy and safety is essential. Biomarkers can provide early indications of a drug's activity and can help to monitor for potential adverse effects.
Research has identified several urinary biomarkers that are indicative of PPARα activation, including metabolites related to tryptophan, corticosterone, and fatty acid metabolism. nih.gov
Table: Potential Urinary Biomarkers of PPARα Activation
| Biomarker Category | Specific Metabolites | Change with PPARα Activation |
| Tryptophan Metabolism | Xanthurenic Acid | Decreased |
| Corticosterone Metabolism | 11β-hydroxy-3,20-dioxopregn-4-en-21-oic acid | Increased |
| Fatty Acid Metabolism | Hexanoylglycine, Phenylpropionylglycine, Cinnamoylglycine | Decreased |
| Other | Nicotinamide, Nicotinamide 1-oxide, 1-methylnicotinamide | Increased |
Future studies should aim to validate these and other potential biomarkers specifically in the context of this compound treatment. This would involve preclinical and ultimately clinical studies to correlate biomarker levels with therapeutic outcomes and safety profiles.
Addressing Unexplored Therapeutic Indications and Rare Diseases
While the primary focus of PPARα agonists has been on dyslipidemia and metabolic syndrome, their anti-inflammatory properties suggest potential utility in a broader range of diseases. frontiersin.orgnih.govfrontiersin.org The exploration of this compound for unexplored therapeutic indications, including rare diseases with an inflammatory component, represents a significant opportunity.
Many rare autoimmune and inflammatory diseases currently have limited treatment options. nih.govnih.govnews-medical.net Given the role of PPARα in modulating inflammatory responses, this compound could be investigated in preclinical models of rare diseases where inflammation is a key driver of pathology. Such research could pave the way for orphan drug development and provide new hope for patients with unmet medical needs.
Ethical Considerations in PPAR Modulator Research
The development of potent and selective Peroxisome Proliferator-Activated Receptor (PPAR) modulators, such as this compound, presents a complex ethical landscape that researchers, clinicians, and regulatory bodies must navigate with care. The profound influence of PPARs on metabolism, inflammation, and cellular differentiation means that therapeutic interventions targeting these receptors carry the potential for significant benefit, but also for considerable risk. mdpi.comnih.gov Ethical considerations in this field are paramount, ensuring that the pursuit of novel treatments for metabolic and inflammatory diseases upholds the highest standards of patient safety and research integrity. meetlifesciences.comnih.gov
The core ethical principles of respect for persons, beneficence, and justice provide a framework for evaluating research involving PPAR modulators. ctfassets.net These principles are integral to the processes of informed consent, risk-benefit assessment, and the equitable selection of research participants. nih.govctfassets.net
Informed Consent and Participant Autonomy
A fundamental ethical requirement is ensuring that individuals participating in clinical trials for compounds like this compound provide voluntary and informed consent. meetlifesciences.com The complexity of PPAR signaling pathways and the mechanism of action of selective modulators can be challenging to convey to laypersons. nih.gov Ethically, researchers have a duty to ensure that potential participants understand:
The novelty of the investigational drug and its mechanism.
The full range of potential, and unknown, long-term effects of modulating fundamental metabolic pathways. nih.gov
The voluntary nature of their participation, including the right to withdraw at any time without penalty or loss of standard care. ctfassets.net
Given the history of previous PPAR agonists, which have faced regulatory scrutiny and withdrawal due to safety concerns, transparency about the potential for unforeseen risks is a critical component of the consent process. nih.govnih.gov
Balancing Beneficence and Non-Maleficence
The principle of beneficence—the duty to do good—drives the development of new therapies. PPAR modulators offer promise for a wide range of conditions, from metabolic syndrome to chronic inflammatory diseases. mdpi.com However, this must be balanced with the principle of non-maleficence—the duty to do no harm. nih.gov A rigorous risk-benefit analysis is therefore at the heart of ethical research in this area. meetlifesciences.com
The history of PPAR agonist development is marked by compounds that were discontinued (B1498344) due to safety issues, highlighting the potential for class-related or compound-specific adverse outcomes. nih.gov This history ethically mandates stringent preclinical and clinical evaluation of new molecules like this compound.
Table 1: Historical Context of Safety Concerns in PPAR Agonist Development
This table summarizes general areas of concern that have arisen during the development of previous PPAR agonists and led to late-stage failures or regulatory action. It is intended to provide context for the heightened ethical scrutiny applied to new compounds in this class.
| PPAR Agonist Class | Primary Target(s) | Historical Areas of Preclinical or Clinical Concern | Development Outcome Example |
| Thiazolidinediones (TZDs) | PPARγ | Fluid retention, potential cardiovascular risks, bone fractures. nih.govnih.gov | Some agents faced market restrictions or withdrawal. |
| Dual PPARα/γ Agonists | PPARα, PPARγ | Renal effects, potential carcinogenicity in rodent models. nih.gov | Several candidates were discontinued in late-stage development. nih.gov |
| Fibrates | PPARα | Myopathy, rhabdomyolysis (particularly in combination therapy). nih.gov | Remain in clinical use but with specific safety monitoring guidelines. |
This interactive table is for illustrative purposes and does not detail specific adverse effect profiles.
Justice and Equitable Participant Selection
The principle of justice demands the fair and equitable selection of research participants. ctfassets.net In the context of PPAR modulator research, this involves several considerations:
Vulnerable Populations: Extra care must be taken when considering the inclusion of populations that may be more susceptible to risks or less able to provide fully autonomous consent.
Placebo Controls: In studies targeting conditions like metabolic syndrome, for which existing treatments are available, the use of a placebo control group can be an ethical dilemma. nih.govmdpi.com The trial design must be scientifically sound and ethically justified, ensuring that no participant is denied a proven, effective therapy without compelling reason. pharmafocusasia.com
Global Health Equity: As research becomes more global, there is an ethical imperative to ensure that the benefits of newly developed treatments are accessible to populations worldwide and that research conducted in lower-resource settings does not exploit participants. meetlifesciences.com
Long-Term Monitoring and Post-Trial Responsibilities
The long-term effects of modulating core metabolic and genetic pathways may not be evident during the typical timeframe of a clinical trial. nih.gov This raises ethical questions about the researchers' and sponsors' responsibilities to participants after a study concludes. An ethical framework for PPAR modulator research should include provisions for long-term follow-up to monitor for any delayed effects, ensuring participant well-being remains a priority. nih.gov
Potential for Off-Label Use
There is a significant potential for the widespread misuse and off-label prescription of effective metabolic drugs. mdpi.comresearchgate.net If a compound like this compound were to be approved for a specific indication, its potent effects on metabolism could lead to its off-label use for general weight management or even as a perceived "performance-enhancing" metabolic agent. nih.govresearchgate.net This raises ethical concerns regarding patient safety outside of controlled clinical settings and the potential for exacerbating health inequalities. mdpi.com The medical community and regulatory agencies have an ethical responsibility to anticipate and mitigate these risks through clear guidelines and post-market surveillance.
Q & A
Q. What is the primary mechanism of action of GW 9578 in cellular models?
this compound is a potent and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and inflammation. Methodologically, researchers validate its activity via luciferase reporter assays in PPARα-transfected cells, dose-response curves (EC₅₀ determination), and competitive binding assays against known antagonists .
Q. How should experimental designs be structured to evaluate this compound’s effects on lipid metabolism?
Studies should include:
- Controls : Wild-type vs. PPARα-knockout models to isolate receptor-specific effects.
- Replication : Triplicate assays for transcriptional profiling (e.g., qPCR for PPARα target genes like CPT1A or ACOX1).
- Dose optimization : Pre-testing concentrations (e.g., 0.1–10 µM) to avoid off-target effects.
- Data presentation : Use tables to summarize fold changes in gene expression and statistical significance (p-values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vivo models?
Contradictions may arise from species-specific PPARα activation profiles or metabolic variability. To address this:
- Conduct meta-analyses of existing datasets, adjusting for covariates like diet, age, and genetic background.
- Perform sensitivity analyses using conditional knockout models or tissue-specific PPARα deletion.
- Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across species .
Q. What methodological strategies ensure robust validation of this compound’s target engagement in complex tissues?
- Orthogonal assays : Combine chromatin immunoprecipitation (ChIP) for PPARα-DNA binding with lipidomic profiling (LC-MS/MS) to correlate receptor activation with metabolic outcomes.
- Negative controls : Use GW 6471 (a PPARα antagonist) to confirm specificity.
- High-content imaging : Quantify subcellular localization of PPARα in response to this compound treatment .
Q. How can longitudinal studies on this compound’s chronic effects be optimized to mitigate confounding variables?
- Baseline stratification : Group subjects by metabolic biomarkers (e.g., serum triglycerides) before treatment.
- Temporal sampling : Collect data at multiple timepoints (e.g., weeks 0, 4, 8) to track dynamic responses.
- Endpoint selection : Include both molecular (e.g., hepatic steatosis) and functional outcomes (e.g., glucose tolerance tests) .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Nonlinear regression : Fit dose-response data to a sigmoidal curve (Hill equation) to calculate EC₅₀.
- Multivariate analysis : Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
- Power analysis : Predefine sample sizes to ensure detection of ≥20% effect sizes (α=0.05, β=0.2) .
Q. How should researchers address variability in this compound’s solubility and stability across experimental setups?
- Solubility testing : Pre-dissolve this compound in DMSO (≤0.1% final concentration) and validate via HPLC.
- Stability assays : Monitor compound integrity under storage conditions (e.g., -80°C vs. 4°C) using mass spectrometry.
- Vehicle controls : Include DMSO-only groups to exclude solvent-mediated artifacts .
Cross-Disciplinary and Publication Guidelines
Q. What interdisciplinary approaches enhance this compound’s translational research potential?
- Computational modeling : Predict PPARα-GW 9578 binding affinities using molecular dynamics simulations (e.g., GROMACS).
- Clinical correlations : Integrate this compound’s in vitro data with human PPARα polymorphism databases (e.g., PharmGKB).
- Collaborative frameworks : Partner with bioinformaticians for pathway enrichment analysis (e.g., Gene Ontology) .
Q. What are common pitfalls in publishing this compound-related research, and how can they be avoided?
- Data redundancy : Avoid duplicating figures and tables; use supplementary materials for raw datasets.
- Reproducibility : Detail batch numbers, vendor sources (e.g., Santa Cruz Biotechnology, sc-221703), and lot-to-lot variability.
- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
Q. How can researchers ethically leverage existing this compound data while ensuring intellectual property compliance?
- Data sharing : Use repositories like Figshare or Zenodo for open-access datasets, citing CC-BY licenses.
- Copyright adherence : Obtain permissions for reproducing third-party figures or protocols.
- Collaboration agreements : Formalize partnerships via material transfer agreements (MTAs) when sharing this compound samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
